Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate is a chemical compound used in scientific research. It offers immense potential in various applications, such as drug discovery and development, due to its unique properties and structural versatility.
Mechanism of Action
Target of Action
Similar compounds have been found to targetNitric Oxide Synthase (NOS) , specifically the inducible form (iNOS) .
Mode of Action
Based on the action of similar compounds, it may producenitric oxide (NO) , a messenger molecule with diverse functions throughout the body .
Result of Action
Based on the action of similar compounds, it may mediatetumoricidal and bactericidal actions in macrophages through the production of nitric oxide .
Preparation Methods
The synthesis of Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The preparation of piperidine derivatives often involves the use of protected diamines and sulfonium salts under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate is widely used in scientific research due to its structural versatility. It is employed in drug discovery and development, particularly in the design and synthesis of novel compounds with potential therapeutic applications. The compound’s unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry. Researchers utilize this compound to study its interactions with biological targets and to develop new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate can be compared with other similar compounds, such as piperidinecarboxylic acids and piperazine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, piperazine derivatives are known for their wide range of biological and pharmaceutical activities, while piperidinecarboxylic acids are often used in the synthesis of various organic compounds .
Properties
IUPAC Name |
methyl 4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-18(23)14-4-2-13(3-5-14)17(22)21-10-6-15(7-11-21)25-16-12-19-8-9-20-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOTUFQBCCJZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.